
CPI-637
Descripción general
Descripción
CPI-637 es un inhibidor selectivo y activo en células del bromodominio CBP/EP300 de benzodiazepinona. Es conocido por su capacidad de inhibir la proteína de unión al elemento de respuesta cíclica-AMP (CBP) y la proteína de unión E1A adenoviral de 300 kDa (EP300), que son proteínas homólogas que contienen bromodominios . Este compuesto ha demostrado un potencial significativo en la investigación científica, particularmente en los campos de la epigenética y la oncología.
Aplicaciones Científicas De Investigación
Key Mechanisms:
- BRD4 Inhibition : CPI-637 disrupts the interaction between BRD4 and the HIV-1 long terminal repeat (LTR) promoter, allowing for increased transcriptional activity.
- TIP60 Downregulation : The compound also downregulates TIP60, further promoting BRD4 dissociation from the LTR promoter .
Applications in Virology
This compound has shown promise as a latency-reversing agent (LRA) in HIV research. The "shock and kill" strategy, which aims to reactivate latent HIV reservoirs followed by their elimination, can potentially be enhanced by using this compound in combination with other LRAs.
Case Study: HIV Latency Reactivation
In vitro studies demonstrated that this compound effectively reactivated latent HIV-1 by facilitating T cell activation without causing significant cytotoxicity. This was evidenced by reduced viral spread to uninfected CD4+ T cells while maintaining low global T cell activation levels .
Study Parameter | Result |
---|---|
T cell Activation | Minimal cytotoxicity |
Viral Spread | Blocked to uninfected cells |
Effectiveness | Synergistic with other LRAs |
Applications in Oncology
This compound's role extends into cancer research, particularly concerning its anti-tumor properties through the inhibition of MYC expression. MYC is a well-known oncogene implicated in various cancers.
Case Study: Anti-Tumor Activity
Research has indicated that this compound exhibits anti-tumor activity against undifferentiated pleomorphic sarcoma by inhibiting cell cycle progression and reducing MYC expression levels. In vitro assays reported an IC50 range between 0.2 to 1 µM for tumor cell lines treated with this compound .
Cancer Type | IC50 Range (µM) | Mechanism |
---|---|---|
Undifferentiated Pleomorphic Sarcoma | 0.2 - 1 | Inhibition of MYC expression |
Broader Scientific Research Applications
Beyond virology and oncology, this compound serves as a valuable tool in various scientific disciplines:
Chemistry
This compound is utilized to study bromodomain-containing proteins' roles in chemical processes and cellular signaling pathways.
Biology
The compound aids in investigating biological functions related to cyclic-AMP response element binding protein and adenoviral E1A binding protein, contributing to our understanding of cellular processes involved in disease mechanisms .
Industry
In pharmaceutical development, this compound is explored for creating new therapeutic agents targeting bromodomain-containing proteins associated with diseases like cancer and viral infections .
Mecanismo De Acción
CPI-637 ejerce sus efectos inhibiendo selectivamente los bromodominios de CBP y EP300. Estos bromodominios participan en el reconocimiento de residuos de lisina acetilados en proteínas histonas, que desempeñan un papel crucial en la regulación de la transcripción genética. Al inhibir estos bromodominios, this compound interrumpe la interacción entre CBP/EP300 e histonas acetiladas, lo que lleva a una expresión genética alterada e inhibición del crecimiento de células cancerosas .
Análisis Bioquímico
Biochemical Properties
CPI-637 plays a crucial role in biochemical reactions by inhibiting the activity of CBP (CREB-binding protein) and EP300 (E1A binding protein p300), both of which are bromodomain-containing proteins. These proteins are involved in the regulation of gene expression through histone acetylation. This compound binds to the bromodomains of CBP and EP300 with high affinity, thereby preventing their interaction with acetylated histones. This inhibition disrupts the transcriptional activation of genes regulated by these proteins, leading to altered gene expression profiles .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. By inhibiting CBP and EP300, this compound affects the expression of genes involved in these pathways, leading to reduced cell viability and increased cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the bromodomains of CBP and EP300. This binding prevents the recruitment of these proteins to acetylated histones, thereby inhibiting their role in transcriptional activation. The inhibition of CBP and EP300 leads to decreased acetylation of histones, resulting in a more condensed chromatin structure and reduced gene expression. Additionally, this compound has been shown to inhibit the expression of MYC, a key oncogene, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on CBP and EP300 for several days in vitro. Prolonged exposure to the compound can lead to adaptive cellular responses, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, the compound can induce adverse effects, including weight loss and organ toxicity. These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with CBP and EP300. These proteins play a role in the regulation of metabolic genes, and their inhibition by this compound can lead to changes in metabolic flux and metabolite levels. Additionally, this compound may affect the activity of enzymes involved in drug metabolism, potentially influencing its own pharmacokinetics and those of co-administered drugs .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in different cellular compartments. This compound has been shown to accumulate in the nucleus, where it exerts its inhibitory effects on CBP and EP300 .
Subcellular Localization
This compound predominantly localizes to the nucleus, where it interacts with CBP and EP300. The compound’s nuclear localization is facilitated by its ability to bind to the bromodomains of these proteins, which are primarily found in the nucleus. This localization is crucial for this compound’s activity, as it allows the compound to effectively inhibit the transcriptional functions of CBP and EP300 .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de CPI-637 implica múltiples pasos, comenzando con la preparación de la estructura central de benzodiazepinona. Los pasos clave incluyen:
Formación del núcleo de benzodiazepinona: Esto implica la ciclación de un precursor adecuado en condiciones ácidas o básicas.
Introducción de la porción de indazol: Este paso típicamente involucra el acoplamiento del núcleo de benzodiazepinona con un derivado de indazol usando una reacción de acoplamiento cruzado catalizada por paladio.
Modificaciones finales:
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de alto rendimiento, química de flujo continuo y sistemas de purificación automatizados para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
CPI-637 se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en this compound.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Las reacciones de acoplamiento cruzado catalizadas por paladio se emplean comúnmente.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para estudiar la relación estructura-actividad y optimizar las propiedades del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
SGC-CBP30: Otro inhibidor del bromodominio CBP/EP300 con selectividad y potencia similares.
I-CBP112: Un inhibidor selectivo de CBP/p300 con una estructura química diferente.
PF-CBP1: Un potente inhibidor de los bromodominios CBP/p300.
Singularidad de CPI-637
This compound destaca por su alta selectividad y actividad celular. Ha demostrado una potencia superior en la inhibición de la expresión de MYC en células cancerosas en comparación con otros compuestos similares. Además, this compound ha demostrado potencial como inhibidor de doble diana para las proteínas BRD4 y TIP60, lo que lo convierte en un candidato prometedor para la reversión de la latencia del VIH-1 .
Actividad Biológica
CPI-637 is a selective inhibitor targeting the CBP/EP300 bromodomain, which plays a crucial role in various biological processes, including gene regulation and oncogenesis. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and HIV latency reversal. The following sections detail the biological activity of this compound, including its mechanisms of action, in vitro and in vivo findings, and implications for clinical applications.
This compound functions primarily as a bromodomain inhibitor, selectively targeting the CBP and EP300 proteins. These proteins are involved in the acetylation of histones and non-histone proteins, influencing transcriptional regulation. The compound exhibits significant selectivity over other bromodomain-containing proteins, notably demonstrating over 700-fold selectivity against the BET family of bromodomains. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy.
Key Mechanisms
- Inhibition of MYC Expression : this compound has been shown to inhibit MYC expression with an EC50 of 0.60 μM in cellular assays, which is significant given MYC's role in many cancers .
- HIV Latency Reversal : In studies focusing on HIV-1, this compound effectively reactivates latent HIV by dissociating BRD4 from the HIV-1 promoter. This mechanism allows for enhanced recruitment of the transcription factor Tat, facilitating viral transcription .
In Vitro Studies
Numerous in vitro studies have demonstrated the potency and selectivity of this compound:
Study | Target | EC50 (μM) | Selectivity |
---|---|---|---|
Taylor et al., 2016 | CBP | 0.3 | >700-fold vs BET family |
Taylor et al., 2016 | MYC | 0.60 | Significant |
Li et al., 2021 | HIV-1 (reactivation) | Not specified | Synergistic with other LRAs |
In a notable study, this compound was tested on primary human peripheral blood mononuclear cells (PBMCs), where it was found to activate T cell markers with minimal cytotoxicity, indicating its potential as a dual-target inhibitor for HIV latency reversal .
In Vivo Studies
Currently, there are no published in vivo studies involving this compound. The compound remains in preclinical development stages, necessitating further research to explore its efficacy and safety in animal models before advancing to human clinical trials .
Clinical Implications
The unique properties of this compound position it as a promising candidate for various therapeutic applications:
- Cancer Treatment : Given its ability to inhibit MYC expression and selectively target CBP/EP300, this compound may be effective against cancers driven by these pathways.
- HIV Functional Cure : The compound's role as a latency-reversing agent opens avenues for developing novel treatments aimed at achieving a functional cure for HIV by employing a "shock and kill" strategy .
Case Studies
- HIV Reactivation Study : In a study assessing the reactivation of latent HIV, this compound was shown to synergize with other latency-reversing agents (LRAs) like JQ1. This combination significantly enhanced viral reactivation while maintaining low levels of T cell activation .
- MYC Inhibition in Cancer Models : Preliminary data suggest that this compound's inhibition of MYC could be leveraged in models of MYC-driven malignancies. Further studies are required to validate these findings across different cancer types.
Propiedades
IUPAC Name |
(4R)-4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTKDWYIRJGJCA-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.